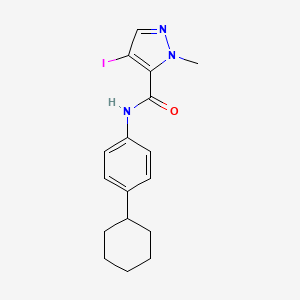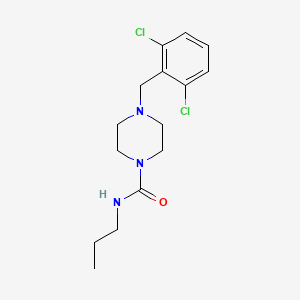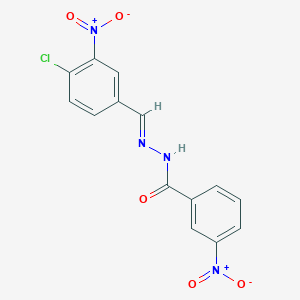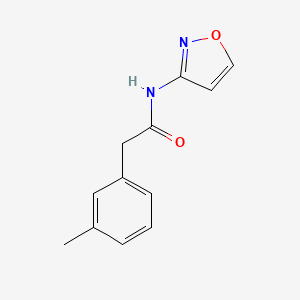![molecular formula C17H21ClN4O B5469305 [1-(4-aminopyrimidin-2-yl)-4-(4-chlorobenzyl)piperidin-4-yl]methanol](/img/structure/B5469305.png)
[1-(4-aminopyrimidin-2-yl)-4-(4-chlorobenzyl)piperidin-4-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[1-(4-aminopyrimidin-2-yl)-4-(4-chlorobenzyl)piperidin-4-yl]methanol” is a compound with the molecular formula C19H26N4O and a molecular weight of 326.444 . It is soluble in DMSO . This compound is available from suppliers for scientific research needs .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines provided ATP-competitive, nano-molar inhibitors .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: Nc1ccnc(n1)N1CCC(CO)(CCCc2ccccc2)CC1 . The InChI representation is: InChI=1/C19H26N4O/c20-17-8-12-21-18(22-17)23-13-10-19(15-24,11-14-23)9-4-7-16-5-2-1-3-6-16/h1-3,5-6,8,12,24H,4,7,9-11,13-15H2,(H2,20,21,22) .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the search results, compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability .Physical and Chemical Properties Analysis
The compound has a molecular weight of 326.444 and is soluble in DMSO . More detailed physical and chemical properties are not available in the search results.Mecanismo De Acción
The compound is similar to a series of molecules that have been found to inhibit Protein Kinase B (PKB or Akt), an important component of intracellular signaling pathways regulating growth and survival . These molecules are ATP-competitive, nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .
Propiedades
IUPAC Name |
[1-(4-aminopyrimidin-2-yl)-4-[(4-chlorophenyl)methyl]piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O/c18-14-3-1-13(2-4-14)11-17(12-23)6-9-22(10-7-17)16-20-8-5-15(19)21-16/h1-5,8,23H,6-7,9-12H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVMWRXAJSHQSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CC2=CC=C(C=C2)Cl)CO)C3=NC=CC(=N3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-chloro-4-[4-(2-fluorobenzoyl)-1-piperazinyl]quinoline](/img/structure/B5469227.png)
![1-[(3-isopropylisoxazol-5-yl)carbonyl]-2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidine](/img/structure/B5469228.png)
![1-(1-benzyl-1H-imidazol-2-yl)-N-methyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)methanamine](/img/structure/B5469231.png)

![1-[7-(3-methyl-2-furoyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl]piperidin-3-ol](/img/structure/B5469239.png)
![2-[4-[[(E)-3-(5-chlorothiophen-2-yl)-3-oxoprop-1-enyl]amino]phenyl]sulfonylguanidine](/img/structure/B5469246.png)
![2,5-dimethoxy-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]benzenesulfonohydrazide](/img/structure/B5469265.png)
![N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}-2-(1H-pyrrol-1-yl)pentanamide](/img/structure/B5469269.png)

![2-(4-chlorophenyl)-4-[(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)carbonyl]morpholine](/img/structure/B5469276.png)

![N-(3-{[(2-methylphenyl)carbamoyl]amino}phenyl)acetamide](/img/structure/B5469294.png)
![5-{1-[2-(dimethylamino)ethyl]-1H-imidazol-2-yl}-N-ethylpyrimidin-2-amine](/img/structure/B5469302.png)

